![molecular formula C28H35NO2 B1385614 N-[2-(Hexyloxy)benzyl]-2-(3-phenylpropoxy)aniline CAS No. 1040688-04-7](/img/structure/B1385614.png)
N-[2-(Hexyloxy)benzyl]-2-(3-phenylpropoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Reaction Paths in Benzoxazine Formation : Zhang et al. (2015) investigated the synthesis of benzoxazine, analyzing the reaction paths of phenol, aniline, and formaldehyde. They identified N-hydroxymethyl aniline as a key intermediate in the reaction, which can form benzoxazine and byproducts through reactions with itself or other reactants (Zhang, Deng, Zhang, Yang, & Gu, 2015).
Molecular Structure Studies : Trætteberg et al. (1978) conducted a study on the molecular structure of N-benzylidene-aniline, using gas electron diffraction and molecular mechanics calculations. They determined the most stable conformer of the molecule (Trætteberg, Hilmo, Abraham, & Ljunggren, 1978).
Antibacterial and Antifungal Activities : Reisner and Borick (1955) prepared and tested N-(2-hydroxy-5-chlorobenzylidine)-anilines and N-(2-hydroxy-5-chlorobenzyl)-anilines for in vitro antibacterial and antifungal activities. These compounds were found to have a high degree of activity (Reisner & Borick, 1955).
Cyclization to Tetrahydroquinoline : Nnamonu et al. (2013) explored the conversion of substituted 3-anilinopropanamides to N-benzyl derivatives and their cyclization to tetrahydroquinolines. This study highlights the potential of N-benzyl derivatives in chemical synthesis (Nnamonu, Agwada, & Nwadinigwe, 2013).
Photoreceptor-Grade Anilide Synthesis : Law et al. (1993) reported on the synthesis of photoreceptor-grade anilides from 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid, showing the utility of anilides in the production of azo pigments for photoreceptor applications (Law, Tarnawskyj, & Bailey, 1993).
Fluorescent Scaffolds in Intramolecular Hydrogen Bonds : Beppu et al. (2014) synthesized a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines which showed high fluorescence emissions in the solid state. This work highlights the potential application of such compounds in the development of fluorescent materials and probes (Beppu, Kawata, Aizawa, Pu, Abe, Ohba, & Katagiri, 2014).
Properties
IUPAC Name |
N-[(2-hexoxyphenyl)methyl]-2-(3-phenylpropoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO2/c1-2-3-4-12-21-30-27-19-10-8-17-25(27)23-29-26-18-9-11-20-28(26)31-22-13-16-24-14-6-5-7-15-24/h5-11,14-15,17-20,29H,2-4,12-13,16,21-23H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLMLIKHWQQOLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1CNC2=CC=CC=C2OCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)
![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)
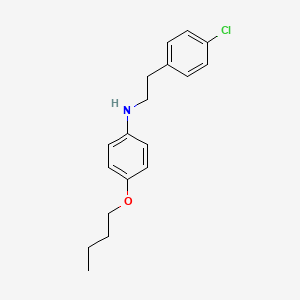
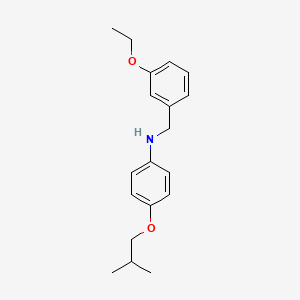
![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)
![N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385543.png)
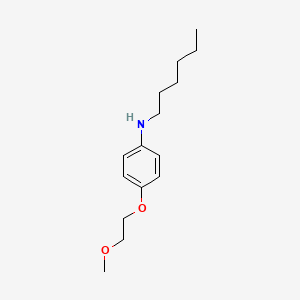
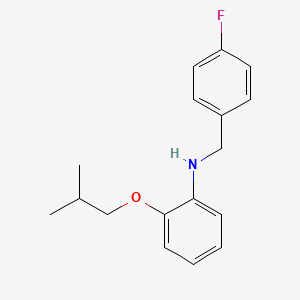
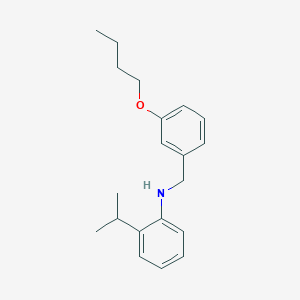

![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)
